molecular formula C18H17N3O2 B3004227 methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate CAS No. 84133-32-4

methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Cat. No. B3004227
CAS RN: 84133-32-4
M. Wt: 307.353
InChI Key: VOMJKYKNVFYOMS-UHFFFAOYSA-N
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Description

Methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a compound that belongs to the class of beta-carbolines, which are of significant interest due to their diverse range of biological activities and presence in various natural products. The compound's structure includes a pyridine ring fused to a tetrahydro-beta-carboline moiety, with a methyl carboxylate group at the third position.

Synthesis Analysis

The synthesis of related beta-carboline derivatives often involves multi-step reactions that can include cyclization, cycloaddition, and functional group transformations. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which are scaffolds for highly functionalized 3-(pyridin-3-yl)isoxazoles, is achieved through a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate . Similarly, methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates are prepared from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates using the Vilsmeier–Haack reagent followed by treatment with hydrazine .

Molecular Structure Analysis

The molecular structure of beta-carboline derivatives is characterized by a conjugated system that can adopt various conformations. Semiempirical calculations have shown that certain derivatives prefer a boat conformation in the dihydropyridine system and a planar arrangement in the pyrazole ring . The molecular structure is crucial as it influences the photophysical properties and the acid-base equilibria of these compounds .

Chemical Reactions Analysis

Beta-carbolines can undergo various chemical reactions depending on their functional groups and substitution patterns. For example, the acid-base equilibria of methyl beta-carboline-3-carboxylate in aqueous solution have been studied, revealing that the compound exhibits unusual acidity due to the higher acidity of the pyridinic nitrogen, the extension of the conjugation, and the steric hindrance from the methyl ester group . Additionally, N-methyltetrahydro-beta-carboline analogs can be oxidized to neurotoxic beta-carbolinium cations by heme peroxidases, which is a significant reaction in the context of neurotoxicological processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-carboline derivatives are influenced by their molecular structure and the nature of their substituents. The photophysical properties, such as absorption spectra, can vary depending on the type of acid added to the solution, indicating complex formation between the compound and the acid . The acid dissociation constants (pKa values) of these compounds are also important parameters that have been determined spectrophotometrically . Moreover, the presence of 1-methyl-1,2,3,4-tetrahydro-beta-carboline in alcoholic beverages has been quantified using gas chromatography-mass spectrometry, demonstrating the compound's stability and detectability in complex matrices .

Scientific Research Applications

Antimalarial Applications

Methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has shown potential in the field of antimalarial drug development. In a study, its derivative demonstrated significant in vitro and in vivo antiplasmodial activity against the rodent malaria parasite Plasmodium berghei. It was safe for oral administration and exhibited promising results in parasite clearance and host survival enhancement, suggesting its potential as an antimalarial agent (Gorki et al., 2018).

Food Science and Nutrition

In the domain of food science, derivatives of this compound have been identified in various foodstuffs, human urine, and human milk. Their presence raises questions about their formation and impact on human health. This discovery opens up new avenues for understanding the role of such compounds in nutrition and potentially, human metabolism (Adachi et al., 1991).

Chemopreventive and Anticancer Potential

Research indicates that tetrahydro-β-carboline derivatives, a category to which this compound belongs, have significant potential in cancer chemoprevention and therapy. One study synthesized numerous derivatives and evaluated them for anticancer and chemopreventive activities. The findings suggest that these compounds could be promising leads for new chemopreventive and chemotherapy agents, highlighting their potential in oncology (Zhang et al., 2018).

Synthesis and Structural Studies

The compound's derivatives have been studied extensively in synthetic chemistry for their potential in creating novel molecules with various applications. Studies focusing on synthesis, crystal structure, and computational analysis provide insights into their potential uses in medicinal chemistry and drug design (Shen et al., 2012).

Nutritional and Antioxidant Properties

Tetrahydro-beta-carboline alkaloids, similar to this compound, are found in fruits and fruit juices. They act as antioxidants and free radical scavengers, suggesting a potential role in human health and nutrition. This finding underscores the importance of these compounds in our diet and their possible health benefits (Herraiz & Galisteo, 2003).

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific biological activities. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could involve further exploration of the biological activities of this compound and its potential uses in medicine or other fields .

properties

IUPAC Name

methyl 1-pyridin-3-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-23-18(22)15-9-13-12-6-2-3-7-14(12)20-17(13)16(21-15)11-5-4-8-19-10-11/h2-8,10,15-16,20-21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMJKYKNVFYOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CN=CC=C3)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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